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molecular formula C7H13NO2 B1620771 2-Methoxy-1-formylpiperidine CAS No. 61020-07-3

2-Methoxy-1-formylpiperidine

Cat. No. B1620771
M. Wt: 143.18 g/mol
InChI Key: GMXVFNHJKDDELJ-UHFFFAOYSA-N
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Patent
US04404082

Procedure details

An electrode assembly consisting of an anode of glassy carbon, a nickel cathode and two bipolar connected electrodes of glassy carbon inserted between the two outer electrodes was fitted in the cell of the device as described in Example 1. All four electrodes were framed as described in Example 1. Polyethylene nets (mesh width 3×5 mm and thickness of filaments 0.5 mm) between the plates had the function of spacers. In this cell, a mixture of 4,800 g of 1-formylpiperidine, 13,600 g of methanol and 68 g of tetramethylammonium tetrafluoroborate was electrolyzed at 27.5 A, 45 volts and 25° C. for 27 hours and 33 minutes (corresponding to 2,273 Ahr). After distillative work up, 5,120 g of 1-formyl-2-methoxypiperidine were isolated, corresponding to a current efficiency of 80.3%.
Name
Polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:2].[CH3:9][OH:10]>F[B-](F)(F)F.C[N+](C)(C)C.[Ni]>[CH:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[O:10][CH3:9])=[O:2] |f:2.3|

Inputs

Step One
Name
Polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
68 g
Type
catalyst
Smiles
F[B-](F)(F)F.C[N+](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted in the cell of the device
CUSTOM
Type
CUSTOM
Details
45 volts and 25° C.
CUSTOM
Type
CUSTOM
Details
for 27 hours
Duration
27 h
CUSTOM
Type
CUSTOM
Details
33 minutes (corresponding to 2,273 Ahr)
Duration
33 min

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1C(CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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